5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, benzyl halides, and various esterification agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups within the molecule to more reduced forms.
Substitution: Substitution reactions might involve replacing specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. These products might include various derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential effects on cellular processes, enzyme interactions, or as a probe for studying biological pathways.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes, receptors, or other proteins, leading to alterations in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidineacetic acid derivatives: Other compounds with similar structures might include various pyrimidineacetic acid derivatives with different substituents.
Benzyl derivatives: Compounds with similar benzyl groups might also be compared for their chemical and biological properties.
Uniqueness
The uniqueness of 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
64678-02-0 | |
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-18(22)11-16-13(4)20-17(21-19(16)23)10-14-6-8-15(9-7-14)25-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,21,23) |
InChI Key |
VTDTUEKOXVDUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC(C)C)C |
solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.